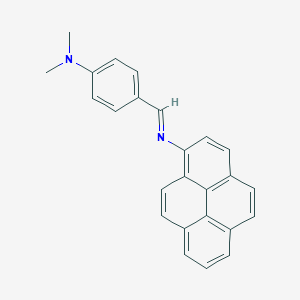
N,N-dimethyl-4-(pyren-1-yliminomethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-(pyren-1-yliminomethyl)aniline is an organic compound that features a pyrene moiety linked to an aniline derivative. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications. The presence of both the pyrene and aniline groups allows for interesting photophysical and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(pyren-1-yliminomethyl)aniline typically involves the condensation of pyrene-1-carbaldehyde with N,N-dimethylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-4-(pyren-1-yliminomethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Pyrene-quinone derivatives.
Reduction: N,N-dimethyl-4-(pyren-1-ylmethyl)aniline.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
N,N-dimethyl-4-(pyren-1-yliminomethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Employed in the study of biological membranes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-4-(pyren-1-yliminomethyl)aniline is largely dependent on its ability to interact with various molecular targets through its aromatic and imine groups. The compound can intercalate into DNA, disrupt membrane structures, and participate in electron transfer processes. These interactions are facilitated by the planar structure of the pyrene moiety and the electron-donating properties of the dimethylamino group .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-dimethyl-4-(pyren-1-yl)aniline
- N,N-diphenyl-4-(pyren-1-yl)aniline
- N,N-dimethyl-4-(pyridin-2-yliminomethyl)aniline
Uniqueness
N,N-dimethyl-4-(pyren-1-yliminomethyl)aniline is unique due to the presence of the imine group, which imparts distinct electronic properties compared to its analogs. This makes it particularly useful in applications requiring specific electronic or photophysical characteristics .
Propiedades
Número CAS |
52166-97-9 |
|---|---|
Fórmula molecular |
C25H20N2 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-(pyren-1-yliminomethyl)aniline |
InChI |
InChI=1S/C25H20N2/c1-27(2)21-12-6-17(7-13-21)16-26-23-15-11-20-9-8-18-4-3-5-19-10-14-22(23)25(20)24(18)19/h3-16H,1-2H3 |
Clave InChI |
TVZUNAGQWLUWOH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


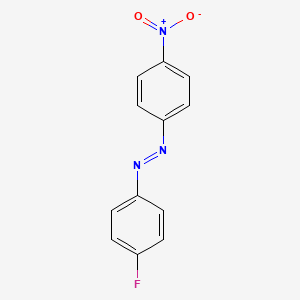

![2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid](/img/structure/B14656096.png)
![2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14656097.png)
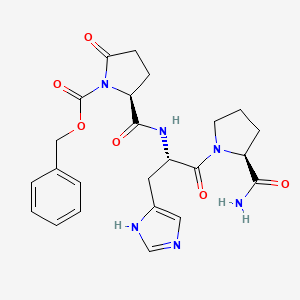
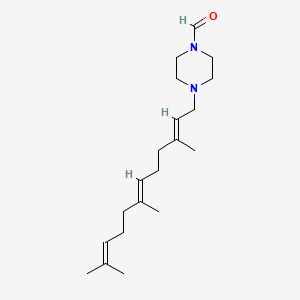

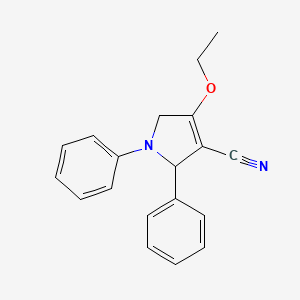
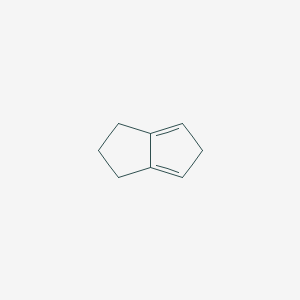
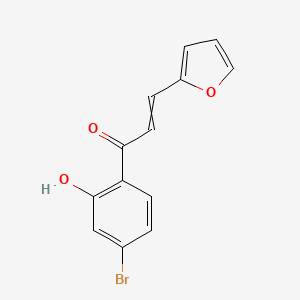
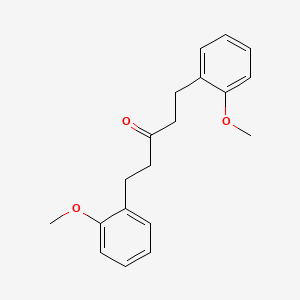
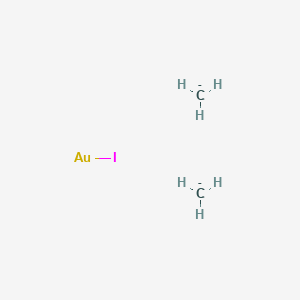
![N,N'-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide](/img/structure/B14656126.png)
![N'-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide](/img/structure/B14656148.png)
